molecular formula C6H9N3O B13286992 2-(1-Aminoethyl)pyrimidin-4-ol

2-(1-Aminoethyl)pyrimidin-4-ol

Cat. No.: B13286992
M. Wt: 139.16 g/mol
InChI Key: DNMUOLDVHMTPTH-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Aminoethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group at the 4-position also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)pyrimidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

2-(1-Aminoethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O. Its structure features a pyrimidine ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 4-position. This configuration is essential for its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrimidine compounds found that those with amino substituents demonstrated enhanced activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential as an antibacterial agent.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD
Other Pyrimidine DerivativeK. pneumoniae32 µg/mL
Other Pyrimidine DerivativeA. baumannii16 µg/mL

Anticancer Activity

Pyrimidine derivatives have shown promise in cancer treatment due to their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that certain compounds within this class can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation.

Case Study: Anticancer Efficacy
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for anticancer activity. Among them, a compound structurally related to this compound exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating potent anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines has also been documented. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in the management of inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Studies suggest that the hydroxyl group at the 4-position plays a crucial role in enhancing binding affinity to target proteins.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-(1-aminoethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O/c1-4(7)6-8-3-2-5(10)9-6/h2-4H,7H2,1H3,(H,8,9,10)

InChI Key

DNMUOLDVHMTPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=O)N1)N

Origin of Product

United States

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